4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid

Carbonic Anhydrase Inhibition Zinc Metalloenzymes Structure-Based Drug Design

Researchers often face supply inconsistencies with research-grade sulfonamide scaffolds, compromising SAR study reproducibility. This compound resolves that gap with its defined N2-(2-naphthylsulfonyl)glutamine architecture and validated zinc-binding motif. • ≥95% purity ensures batch-to-batch consistency for fragment-based screening and QSAR model validation. • Quantified physicochemical profile (LogP 0.68-0.84; TPSA 126.56 Ų) supports aqueous biochemical assay compatibility without excessive DMSO. • Non-hazardous transport classification simplifies international logistics for collaborative metalloenzyme inhibitor programs.

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
CAS No. 1008704-63-9
Cat. No. B3362768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid
CAS1008704-63-9
Molecular FormulaC15H16N2O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C15H16N2O5S/c16-14(18)8-7-13(15(19)20)17-23(21,22)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,17H,7-8H2,(H2,16,18)(H,19,20)
InChIKeyJIUQWNULQKMPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic Acid: Chemical Identity & Pharmacophore


4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid (CAS: 1008704-63-9) is an N2-(2-naphthylsulfonyl)glutamine derivative with molecular formula C15H16N2O5S and molecular weight 336.36 g/mol . The compound belongs to the naphthalene sulfonamide class, structurally defined by a primary sulfonamide group (−SO2NH−) attached to a naphthalene ring and conjugated to a glutamine/glutamic acid backbone . This sulfonamide motif is pharmacologically significant as a zinc-binding group (ZBG) capable of coordinating the catalytic Zn²⁺ ion in metalloenzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) [1][2].

Zinc-binding pharmacophore
Primary sulfonamide coordinates catalytic Zn²⁺ in metalloenzymes; supported by analogous X-ray structures.
Aqueous assay compatibility
4-carbamoyl side chain increases TPSA and reduces predicted LogP, supporting biochemical assay buffer compatibility.
Multi-vendor ≥95% purity
Available from multiple global suppliers with consistent purity specifications, enabling supply chain redundancy.

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic Acid: Specificity vs. Generic Analogs


The naphthalene sulfonamide class encompasses diverse structures with varying substitution patterns on the naphthalene ring and differing amino acid side-chain attachments [1][2]. Generic substitution across this class is scientifically invalid due to the zinc-binding sulfonamide pharmacophore being highly sensitive to steric and electronic modulation [3][4]. The primary sulfonamide group (−SO₂NH₂, or −SO₂NH− as present in this compound) coordinates the catalytic Zn²⁺ ion via deprotonated nitrogen [5]; however, the adjacent naphthalene ring and the glutamine-derived carbamoyl side chain dictate binding pocket complementarity, isoform selectivity profiles, and aqueous solubility [6]. Minor structural deviations—such as sulfonamide attachment position (1- vs 2-naphthalene), side-chain length, or carbamoyl group presence—can alter binding geometry and potentially shift inhibitor potency by orders of magnitude [7]. The following quantitative evidence demonstrates where this specific compound diverges from closest analogs, enabling informed procurement decisions.

Positional isomer mismatch
Naphthalene sulfonamide attachment position (1- vs 2-) or side-chain carbamoyl omission may alter zinc-binding geometry and potency.
Solubility profile shift
Analogs lacking the 4-carbamoyl group have lower TPSA and higher LogP, potentially changing assay buffer performance and DMSO carryover behavior.
Isoform selectivity context
Minor side-chain variations can shift binding pocket complementarity; class-level sulfonamide may not reproduce target-specific isoform profiles.

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic Acid: Differentiation Evidence


Zinc-Binding Pharmacophore for Metalloenzyme Inhibition

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid contains a primary sulfonamide group capable of coordinating the catalytic Zn²⁺ ion in metalloenzymes such as carbonic anhydrases [1][2]. This zinc-binding mechanism is structurally validated by X-ray crystallography of analogous naphthalene-N-sulfonyl-D-glutamic acid derivatives bound to MurD ligase (PDB: 2UUP), where the sulfonamide nitrogen directly coordinates the zinc ion [3]. For carbonic anhydrases, aromatic primary sulfonamides of this class exhibit inhibition constants (Kᵢ) in the low nanomolar to micromolar range [4]. In contrast, positionally isomeric 3-(naphthalene-2-sulfonamido)butanoic acid (CAS 880079-10-7) lacks the carbamoyl side chain and may exhibit altered zinc-binding geometry and potency profiles .

Zinc-binding mechanism
Class-level
Sulfonamide Zn²⁺ coordination confirmed by analogous X-ray structure (PDB: 2UUP, 1.88 Å); primary sulfonamide present and positionally distinct from 3-substituted isomer.
Supports metalloenzyme inhibitor design workflow.
Zinc-binding geometry for this exact compound not independently crystallized; data to verify.
Carbonic Anhydrase Inhibition Zinc Metalloenzymes Structure-Based Drug Design

Glutamine-Derived Side Chain & Solubility Profile

The 4-carbamoyl side chain of this compound introduces a polar amide group absent in simpler naphthalene sulfonamide analogs, conferring distinct physicochemical properties relevant to aqueous assay compatibility . The calculated topological polar surface area (TPSA) for this compound is 126.56 Ų, with a predicted LogP of 0.84 (ACD/Labs) to 0.68 (fluorochem) . In contrast, 4-(naphthalene-2-sulfonamido)butanoic acid (CAS 179051-17-3), which lacks the 4-carbamoyl substitution, has a TPSA of approximately 83.5 Ų and higher predicted LogP due to the absence of the polar amide group . These differences affect aqueous solubility, membrane permeability, and assay buffer compatibility.

Physicochemical profile
Reported
TPSA 126.56 Ų vs ~83.5 Ų for analog without 4-carbamoyl; LogP 0.68–0.84 (predicted) vs ~1.3.
Indicates improved aqueous solubility profile for biochemical assays.
Predicted values; experimental solubility not reported.
Aqueous Solubility Lipophilicity ADME Profiling

QSAR Predictors of Antitumor Activity

Comparative QSAR studies on 1,5-N,N′-substituted-2-(substituted naphthalenesulphonyl) glutamamides—the chemical class to which this compound belongs—demonstrate that electronic parameters (Wang-Ford charges) and topological indices (ETSA, RTSA) are statistically significant determinants of in vivo anticancer activity against Ehrlich Ascites Carcinoma (EAC) in Swiss Albino mice [1][2]. Electrophilic attack at atom position 5 and increased chlorine atom count favor activity, whereas methoxy substitution at position 8 of the naphthalene ring is detrimental [3]. This compound, bearing a 4-carbamoyl substituent and unsubstituted naphthalene-2-sulfonamide, occupies a distinct region of chemical space whose activity profile is predictable via established QSAR models [4].

QSAR antitumor model
Class-level
QSAR models on related glutamamides identify Wang-Ford charges and ETSA/RTSA indices as significant predictors of in vivo antitumor activity (EAC model).
Supports QSAR model validation and baseline comparator studies.
Class-level inference; R² not disclosed; compound-specific in vivo data not available.
Quantitative Structure-Activity Relationship (QSAR) Anticancer Activity Medicinal Chemistry

GHS Hazard Profile & Laboratory Handling

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid carries GHS07 classification with Signal Word 'Warning' and specific hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile necessitates standard laboratory PPE and ventilation controls, distinguishing it from non-hazardous or more severely hazardous naphthalene sulfonamide analogs. Storage conditions require sealed containers at 2–8°C in dry environments . Shipping is classified as non-hazardous for transport, facilitating international procurement without dangerous goods surcharges .

GHS hazard profile
Specification review
GHS07 Warning; H302, H315, H319, H335. Storage 2–8°C, sealed, dry. Non-hazardous for transport.
Informs standard laboratory PPE and institutional safety review.
Per Fluorochem SDS; verify with local safety officer.
Laboratory Safety Hazard Communication Chemical Handling

Purity & Multi-Vendor Availability

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic acid is commercially available at ≥95% purity from multiple reputable suppliers . This purity tier is appropriate for most research applications including biochemical assays and chemical biology studies. Unlike positionally isomeric 3-(naphthalene-2-sulfonamido)butanoic acid (CAS 880079-10-7), which may be offered at 95% purity by select vendors , the 4-carbamoyl derivative benefits from broader commercial availability with documented purity specifications across multiple independent sources .

Purity & vendor access
Specification review
≥95% purity from multiple global suppliers; broader availability than 3-substituted isomer.
Enables batch-to-batch reproducibility and supply chain planning.
Purity basis and analytical method may vary by vendor.
Chemical Purity Quality Control Vendor Comparison

4-Carbamoyl-2-(naphthalene-2-sulfonamido)butanoic Acid: Research Applications


Zinc Metalloenzyme Inhibitor Design

This compound serves as a scaffold for developing inhibitors of zinc-dependent metalloenzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). The primary sulfonamide group coordinates the catalytic Zn²⁺ ion—a validated binding mechanism confirmed by X-ray crystallography of structurally analogous naphthalene-N-sulfonyl-D-glutamic acid derivatives (PDB: 2UUP, 1.88 Å resolution) [1][2]. Researchers procuring this compound can leverage the established sulfonamide zinc-binding pharmacophore for fragment-based screening or scaffold-hopping campaigns, with the glutamine-derived 4-carbamoyl side chain providing a vector for additional binding interactions or solubility modulation. The compound's predicted aqueous solubility profile (TPSA 126.56 Ų; LogP 0.68–0.84) supports biochemical assay compatibility .

Anticancer Glutamamide QSAR Models

This compound belongs to the naphthalenesulphonyl glutamamide chemotype for which validated QSAR models have been published [1]. The defined substitution pattern (naphthalene-2-sulfonamide with 4-carbamoyl side chain) provides a reference point for expanding structure-activity relationship studies. Researchers can use this compound as a baseline comparator when synthesizing and evaluating novel analogs, leveraging established electronic (Wang-Ford charges) and topological (ETSA, RTSA) descriptors that correlate with in vivo antitumor activity [2]. The availability of ≥95% purity material from multiple vendors ensures consistent quality for reproducible QSAR model building and validation .

Aqueous Biochemical Assay Applications

With a predicted TPSA of 126.56 Ų and LogP of 0.68–0.84, this compound exhibits favorable aqueous solubility characteristics compared to more lipophilic naphthalene sulfonamide analogs lacking the polar 4-carbamoyl group [1][2]. This property profile makes it suitable for biochemical assays where DMSO concentrations must be minimized to avoid solvent artifacts. The compound can be used as a tool for probing sulfonamide-sensitive enzyme systems in aqueous buffer conditions, with the GHS07 hazard classification (H302, H315, H319, H335) informing appropriate laboratory handling protocols . Storage at 2–8°C in sealed, dry containers preserves compound integrity for long-term assay reproducibility .

Glutamine-Dependent Pathway Probe

As an N2-(2-naphthylsulfonyl)glutamine derivative, this compound represents a glutamine analog with sulfonamide modification at the α-amino position. Glutamine plays essential roles in tumor metabolism, nucleotide biosynthesis, and cell signaling [1]. This derivative may serve as a chemical biology probe for investigating glutamine-dependent pathways, including glutaminase-related mechanisms implicated in cancer cell proliferation [2]. The sulfonamide modification alters the compound's recognition by glutamine-metabolizing enzymes compared to native L-glutamine, potentially enabling mechanistic studies of metabolic flux or competitive inhibition assays. The non-hazardous transport classification facilitates international collaborative studies requiring cross-border compound shipment .

Application
Selection Property
Validation Focus
Zinc metalloenzyme inhibitor design
Primary sulfonamide zinc-binding pharmacophore
Target engagement via crystallography or carbonic anhydrase inhibition assay
Glutamamide QSAR model validation
Defined substitution pattern (naphthalene-2-sulfonamide, 4-carbamoyl)
Model predictive accuracy and descriptor relevance in antitumor model context
Aqueous biochemical assay applications
Predicted higher TPSA and lower LogP vs. non-carbamoyl analogs
Assay buffer compatibility and DMSO carryover control
Glutamine-dependent pathway probe
Glutamine analog with sulfonamide modification at α-amino position
Recognition by glutamine-metabolizing enzymes and metabolic flux studies

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